3-[(2-METHYLCYCLOHEXYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
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Overview
Description
3-[(2-METHYLCYCLOHEXYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with a methylcyclohexylamino group and a methylphenyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-METHYLCYCLOHEXYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method is the condensation of 2-methylcyclohexylamine with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable dione, such as succinic anhydride, under acidic conditions to form the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-METHYLCYCLOHEXYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-[(2-METHYLCYCLOHEXYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-METHYLCYCLOHEXYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole ring structure, known for their diverse biological activities.
Imidazole Derivatives: Compounds containing an imidazole ring, used in pharmaceuticals and agrochemicals.
Pyrrole Derivatives: Other pyrrole-based compounds with varying substituents, each with unique properties and applications.
Uniqueness
3-[(2-METHYLCYCLOHEXYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a pyrrole ring with a methylcyclohexylamino group and a methylphenyl group makes it a versatile compound for various research applications.
Properties
IUPAC Name |
3-[(2-methylcyclohexyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-7-9-14(10-8-12)20-17(21)11-16(18(20)22)19-15-6-4-3-5-13(15)2/h7-10,13,15-16,19H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOPMRBEEJYGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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